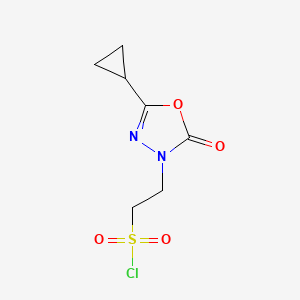
2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Carbamothioyl-1H-1,2,4-triazol-1-yl)acetamide is a chemical compound with the molecular formula C5H7N5OS and a molecular weight of 185.21 g/mol It is characterized by the presence of a triazole ring, a carbamothioyl group, and an acetamide moiety
准备方法
The synthesis of 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetamide typically involves the reaction of 3-amino-1,2,4-triazole with carbon disulfide and subsequent reaction with chloroacetic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbamothioyl group. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route mentioned above can be scaled up for larger-scale production if needed.
化学反应分析
2-(3-Carbamothioyl-1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
2-(3-Carbamothioyl-1H-1,2,4-triazol-1-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in chemical reactions.
作用机制
The mechanism of action of 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the growth of microorganisms by interfering with their metabolic processes. Similarly, its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation .
相似化合物的比较
2-(3-Carbamothioyl-1H-1,2,4-triazol-1-yl)acetamide can be compared with other similar compounds, such as:
2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate: This compound has a similar structure but contains an ester group instead of an amide group. It may have different chemical properties and reactivity.
3-amino-1,2,4-triazole: This is a precursor in the synthesis of this compound and has different chemical properties and applications.
Carbamothioyl derivatives: Other compounds containing the carbamothioyl group may have similar biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C5H7N5OS |
|---|---|
分子量 |
185.21 g/mol |
IUPAC 名称 |
2-(3-carbamothioyl-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C5H7N5OS/c6-3(11)1-10-2-8-5(9-10)4(7)12/h2H,1H2,(H2,6,11)(H2,7,12) |
InChI 键 |
WFHUWUIMSLHEGU-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=NN1CC(=O)N)C(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


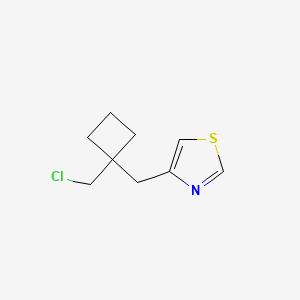
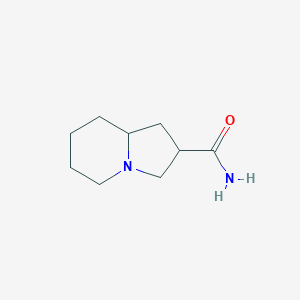
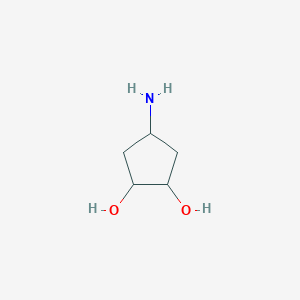

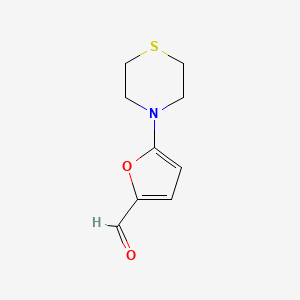

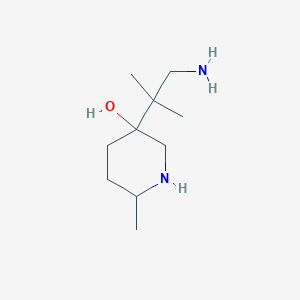
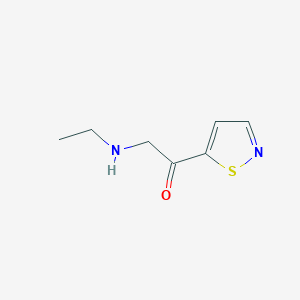
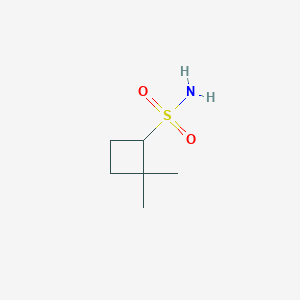


![2-{[3-(Bromomethyl)phenoxy]methyl}pyridine](/img/structure/B13160490.png)

